
Atorvastatin
Übersicht
Beschreibung
Atorvastatin is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, this compound effectively lowers cholesterol levels, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atorvastatin can be synthesized through various methods, including the Paal-Knorr condensation, [3+2] cycloaddition, and the Hantzsch pyrrole synthesis. One prominent synthesis involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . The process includes key steps such as ketal deprotection and ester hydrolysis, followed by counter-ion exchange to isolate the pure this compound calcium .
Industrial Production Methods: Industrial production of this compound involves a high-yielding synthesis on a multi-kilogram scale. Improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate pure this compound calcium . This method ensures product purities exceeding 99.5%, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Paal–Knorr Cyclocondensation Route
The industrial synthesis involves a Paal–Knorr cyclocondensation between a highly substituted 1,4-diketone 2 and a primary amine 3 to form the pyrrole core . This six-step process (excluding amine synthesis) assembles five substituents on the pyrrole hub. Variations include:
-
Stetter/Paal–Knorr : A four-step sequence using N-heterocyclic carbene (NHC)-catalyzed Stetter reaction followed by cyclocondensation .
-
Hantzsch Pyrrole Synthesis : A five-step alternative using β-keto esters .
Route | Steps | Key Features |
---|---|---|
Paal–Knorr | 6 | Commercial standard, diketone + amine |
Stetter/Paal–Knorr | 4 | NHC catalyst, reduced steps |
Hantzsch | 5 | β-keto ester precursor |
Münchnone Cycloaddition
A regioselective [3+2] cycloaddition of amido acid 4 with acetylene 5 forms the pyrrole core in four steps . This method uses a Ugi four-component reaction to generate 4 efficiently .
Radiolabeling ([18F]this compound)
Late-stage ¹⁸F-deoxyfluorination via ruthenium catalysts converts hydroxyl precursors into radiolabeled derivatives for molecular imaging .
Photodegradation
UV exposure induces photo-oxygenation, forming lactam rings and alkyl/aryl shifts. Solid-state degradation under UV generates four primary products, with C=O groups increasing due to oxygenation .
Metabolic Pathways
This compound undergoes:
-
Cytochrome P450 Oxidation : Primarily via CYP3A4, producing ortho- and para-hydroxylated metabolites .
-
Glucuronidation : UGT1A1/1A3 enzymes form acyl glucuronides, which equilibrate with acid forms .
Pathway | Key Products | Mechanism |
---|---|---|
Photodegradation | Lactam derivatives | UV-induced oxygenation |
CYP3A4 | Hydroxylated metabolites | Oxidative cleavage |
Glucuronidation | Acyl glucuronides | Enzymatic conjugation |
Ugi Four-Component Reaction
Generates amido acid intermediates via isocyanide cleavage under basic conditions. Example:
Reaction 1 :
This step reduces synthesis complexity by consolidating functional groups .
Münchnone Cycloaddition
The regioselectivity of this [3+2] cycloaddition ensures correct substituent positioning on the pyrrole ring .
Environmental Impact
The industrial Paal–Knorr route generates significant waste, but enzymatic methods (e.g., Codexis’ biocatalysts) reduce solvent use and byproducts by 40% .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Prevention
Atorvastatin is primarily used to prevent cardiovascular diseases, particularly in patients with elevated low-density lipoprotein cholesterol (LDL-C) levels. Its applications include:
- Primary Prevention : In individuals without a history of cardiovascular disease but with risk factors such as hypertension or diabetes, this compound significantly reduces the incidence of myocardial infarction and stroke. The This compound Landmarks program , which encompasses 32 major trials, has shown that this compound lowers LDL-C levels and decreases cardiovascular events in both primary and secondary prevention settings .
- Secondary Prevention : For patients with established coronary artery disease, this compound is effective in reducing the risk of recurrent events. A study indicated that high-dose this compound therapy can decrease the rate of acute coronary syndromes and improve long-term outcomes in these patients .
Management of Dyslipidemia
This compound is utilized to manage dyslipidemia, characterized by abnormal lipid levels in the blood:
- Lipid Lowering : Clinical trials have demonstrated that this compound effectively lowers total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). The dose-response relationship indicates that higher doses result in greater lipid reductions, with LDL-C decreasing by 37% to 51% depending on the dose .
Non-Cardiovascular Applications
Recent studies have expanded the understanding of this compound's benefits beyond lipid lowering:
- Cognitive Function : Preliminary studies suggest that this compound may slow cognitive decline in patients with Alzheimer's disease. Although results are still inconclusive, ongoing research aims to clarify its neuroprotective effects .
- Chronic Kidney Disease : this compound has been associated with reduced progression of mild chronic kidney disease. However, it showed no significant benefit in end-stage renal disease patients undergoing hemodialysis .
Table 1: Summary of Key Clinical Trials Involving this compound
Wirkmechanismus
Atorvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is involved in the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in lower levels of low-density lipoprotein cholesterol and very-low-density lipoprotein cholesterol in the bloodstream . Additionally, this compound increases the number of low-density lipoprotein receptors on liver cells, enhancing the uptake and clearance of low-density lipoprotein cholesterol from the blood .
Vergleich Mit ähnlichen Verbindungen
Simvastatin: Another statin used to lower cholesterol levels.
Rosuvastatin: Known for its potent cholesterol-lowering effects, similar to atorvastatin, but may be associated with a higher risk of adverse events.
Pravastatin: Less potent than this compound but has a lower risk of drug interactions and side effects.
This compound’s unique combination of high efficacy and relatively lower risk of side effects makes it a preferred choice for many patients and healthcare providers .
Biologische Aktivität
Atorvastatin, a member of the statin class of medications, is primarily known for its lipid-lowering properties. However, its biological activity extends beyond cholesterol management, encompassing various mechanisms that contribute to cardiovascular protection and other health benefits. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and its effects on various health conditions.
This compound functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol, while simultaneously increasing the expression of LDL receptors on hepatic cells, enhancing the clearance of LDL from the bloodstream .
Key Pharmacokinetic Properties:
- Absorption: Rapidly absorbed post-oral administration with a peak plasma concentration at 1 to 2 hours.
- Bioavailability: Approximately 14% due to extensive first-pass metabolism.
- Distribution: Highly bound to plasma proteins (>98%) with a volume of distribution around 380 L.
- Metabolism: Primarily metabolized by cytochrome P450 3A4 to active metabolites.
- Excretion: Mainly eliminated via bile; minimal renal excretion (<1%).
- Half-life: this compound has a half-life of about 14 hours, while its active metabolites have longer half-lives (20-30 hours) .
Clinical Efficacy and Safety
This compound has been extensively studied for its efficacy in reducing cardiovascular events. A significant body of evidence indicates that this compound effectively lowers LDL-C levels and reduces the incidence of major cardiovascular events in both primary and secondary prevention settings.
Case Studies and Clinical Trials
- This compound Landmarks Program : This program includes 32 major trials demonstrating this compound's ability to reduce cardiovascular events significantly. High doses (80 mg) can lower LDL levels by up to 61% and improve cardiac outcomes .
- CIS Study : A randomized controlled trial assessed this compound's efficacy in patients with clinically isolated syndrome (CIS). Results indicated no significant difference in new T2 lesions between this compound and placebo groups, suggesting limited impact on this condition .
- Long-term Efficacy Study : A study involving over 4,400 adults with coronary artery disease compared this compound with rosuvastatin over three years. Both statins were found equally effective in preventing heart attacks and strokes .
Biological Effects Beyond Lipid Lowering
Recent research highlights additional biological activities of this compound that may contribute to its cardiovascular protective effects:
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties that may reduce vascular inflammation, contributing to plaque stabilization and reduced risk of acute coronary syndromes.
- Endothelial Function Improvement : Studies suggest this compound enhances endothelial function, which is critical for maintaining vascular health.
- Vasculoprotective Effects : Evidence indicates that this compound may exert vasculoprotective effects independent of its lipid-lowering action .
Summary of Clinical Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
This compound Landmarks Program | Various populations | High-dose this compound | Significant reduction in LDL-C and cardiovascular events |
CIS Study | Patients with CIS | This compound vs. placebo | No significant difference in new lesions |
Long-term Efficacy Study | Adults with coronary artery disease | This compound vs. rosuvastatin | Equally effective in preventing heart attacks and strokes |
Eigenschaften
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029868, DTXSID60274003 | |
Record name | Atorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atorvastatin (Relative Stereo) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases. | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATORVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
134523-00-5, 110862-48-1 | |
Record name | Atorvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134523-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atorvastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atorvastatin (Relative Stereo) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATORVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159.1 - 190.6 °C | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of atorvastatin?
A1: this compound is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , , ] By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate, a precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn, upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, effectively lowering plasma LDL-cholesterol levels. [, , ]
Q2: Beyond its lipid-lowering effects, what other downstream effects does this compound exert?
A2: this compound exhibits pleiotropic effects, influencing various cellular processes beyond cholesterol reduction. These include:
- Anti-inflammatory effects: this compound has been shown to reduce the levels of inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9). [, , , ] This anti-inflammatory action may contribute to its beneficial effects on cardiovascular health.
- Improvement in endothelial function: Studies suggest that this compound improves endothelial function, potentially by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. [, ] Enhanced endothelial function is crucial for maintaining vascular health and preventing atherosclerosis.
- Plaque stabilization and regression: this compound has been associated with plaque stabilization and even regression in some studies. [, ] By reducing inflammation and improving endothelial function, this compound may contribute to a less thrombogenic plaque phenotype.
- Effects on bone metabolism: Research suggests that this compound may influence bone metabolism, potentially by modulating osteopontin expression and influencing the balance between bone formation and resorption. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C33H35FN2O5, and its molecular weight is 558.64 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research doesn't explicitly include spectroscopic data for this compound, various analytical techniques are employed for its characterization and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method used for the analysis of this compound and its metabolites in biological samples. [, , ]
Q5: What is known about the stability of this compound under various conditions?
A5: this compound calcium can exist in both amorphous and crystalline forms. The amorphous form demonstrates higher solubility compared to its crystalline counterparts (Form I, Form II, Form III, Form IV). [] This difference in solubility can significantly impact the bioavailability of this compound, highlighting the importance of formulation strategies. []
Q6: How is this compound formulated to enhance its stability, solubility, or bioavailability?
A6: Various formulation strategies are employed to optimize this compound's delivery and therapeutic efficacy:
- Amorphous form: Utilizing this compound calcium in its amorphous form enhances its solubility and dissolution rate, thereby improving bioavailability. []
- Salt formation: this compound is commonly formulated as a calcium salt to improve its aqueous solubility, a critical factor for oral absorption. []
- Microemulsion drug delivery systems: Microemulsions have shown promise in enhancing the intestinal permeability and absorption of this compound. [] This approach could offer an alternative to traditional oral formulations for improved bioavailability.
- Transdermal administration: Researchers have explored transdermal delivery of this compound prodrugs as a means to achieve sustained controlled release and potentially bypass limitations associated with oral administration. []
Q7: What is the impact of this compound on circulating endothelial progenitor cells (EPCs)?
A7: High-dose this compound reloading before percutaneous coronary intervention (PCI) has been shown to increase the number of circulating EPCs in patients with stable angina pectoris. [] This increase in EPCs, particularly those in early differentiation stages, suggests a potential role of this compound in promoting vascular repair and improving endothelial function.
Q8: How does this compound affect inflammatory cytokine expression in patients undergoing PCI?
A8: High-dose this compound reloading before PCI has been associated with reduced postoperative levels of inflammatory cytokines like soluble intercellular adhesion molecule 1 (sICAM-1) and high-sensitivity CRP (hs-CRP). [] This anti-inflammatory effect may contribute to a more favorable post-procedural environment and potentially reduce the risk of complications.
Q9: Has this compound shown any antifungal activity in research settings?
A10: Interestingly, in vitro studies have demonstrated that this compound inhibits the growth of Candida albicans, a common fungal pathogen. [] this compound's antifungal activity was further supported by in vivo experiments using Galleria mellonella larvae infected with C. albicans, where this compound administration improved survival rates. [] These findings point to potential alternative applications of this compound beyond its lipid-lowering effects.
Q10: How does this compound impact cognitive function in animal models?
A11: Research on rats with diazepam-induced amnesia showed that both this compound and rosuvastatin improved cognitive function and long-term memory. [] These findings, while preliminary, warrant further investigation into the potential neuroprotective effects of statins.
Q11: Does this compound interact with direct oral factor Xa inhibitors (xabans) in patients with atrial fibrillation?
A12: A study investigating the potential interaction between this compound and xabans (rivaroxaban or apixaban) in patients with atrial fibrillation found no significant impact of this compound on trough or peak anti-Xa activity. [] These findings suggest that co-administration of this compound with these specific xabans may not lead to clinically significant pharmacokinetic interactions.
Q12: What is the safety profile of high-intensity this compound in the veteran population?
A13: A retrospective cohort study comparing high-intensity this compound to rosuvastatin in veterans found a higher incidence of adverse drug reactions (ADRs) in the this compound group, particularly abnormal liver transaminases and statin-associated muscle symptoms. [] This study highlights the importance of careful patient selection and monitoring when using high-intensity statin therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.